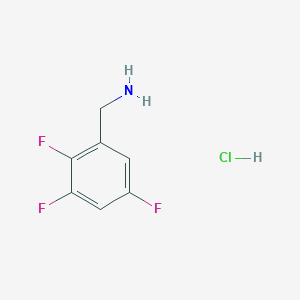

(2,3,5-Trifluorophenyl)methanamine hydrochloride

CAS No.: 643088-06-6

Cat. No.: VC2941525

Molecular Formula: C7H7ClF3N

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 643088-06-6 |

|---|---|

| Molecular Formula | C7H7ClF3N |

| Molecular Weight | 197.58 g/mol |

| IUPAC Name | (2,3,5-trifluorophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H6F3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H |

| Standard InChI Key | AOKAOGFUJFHAJI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CN)F)F)F.Cl |

| Canonical SMILES | C1=C(C=C(C(=C1CN)F)F)F.Cl |

Introduction

Chemical Identity and Properties

(2,3,5-Trifluorophenyl)methanamine hydrochloride (CAS No. 643088-06-6) belongs to the class of amines characterized by a trifluorophenyl group attached to a methanamine moiety. The compound has gained attention in medicinal chemistry due to its unique structure and potential biological activities.

Basic Chemical Information

The basic chemical information for (2,3,5-Trifluorophenyl)methanamine hydrochloride is presented in Table 1, which summarizes its key identifiers and properties.

Table 1: Chemical Information of (2,3,5-Trifluorophenyl)methanamine hydrochloride

| Property | Value |

|---|---|

| CAS No. | 643088-06-6 |

| Molecular Formula | C₇H₇ClF₃N |

| Molecular Weight | 197.58 g/mol |

| IUPAC Name | (2,3,5-trifluorophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H6F3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H |

| Standard InChIKey | AOKAOGFUJFHAJI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CN)F)F)F.Cl |

| PubChem Compound | 71650883 |

Structural Characteristics

The compound features a benzene ring with three fluorine atoms strategically positioned at the 2, 3, and 5 positions, creating a unique electron distribution pattern. This specific arrangement of fluorine atoms distinguishes it from isomeric variants like the 2,3,4-trifluorophenyl derivatives. The methanamine group (CH₂NH₂) is attached to the phenyl ring, and the compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.

Physical and Chemical Characteristics

The physical and chemical properties of (2,3,5-Trifluorophenyl)methanamine hydrochloride significantly influence its behavior in various contexts, from laboratory handling to potential biological interactions.

Chemical Reactivity

The chemical reactivity of (2,3,5-Trifluorophenyl)methanamine hydrochloride is influenced by both its fluorinated aromatic ring and its amine functionality:

-

The trifluorophenyl group enhances lipophilicity and metabolic stability, which are crucial factors in drug design

-

The primary amine group provides a reactive site for further derivatization through various reactions including acylation, alkylation, and condensation

-

The fluorine atoms alter the electronic properties of the phenyl ring, potentially affecting interactions with biological targets

Synthesis and Preparation Methods

The synthesis of (2,3,5-Trifluorophenyl)methanamine hydrochloride involves carefully controlled reaction conditions to achieve optimal yield and purity.

Standard Synthetic Routes

The typical synthesis involves the reaction of trifluorophenyl derivatives with methanamine or its hydrochloride salt. A common synthetic approach may include:

-

Starting with an appropriately substituted 2,3,5-trifluorobenzaldehyde

-

Conversion to an imine intermediate

-

Reduction of the imine to yield the primary amine

-

Salt formation with hydrochloric acid to produce the hydrochloride form

Reaction Conditions

Key parameters for successful synthesis include:

-

Temperature control (typically around 30°C)

-

Reaction time optimization

-

Careful pH control during salt formation

-

Potentially inert atmosphere conditions to prevent oxidation of intermediates

Related synthesis methods can be observed in the preparation of similar trifluorophenyl compounds. For instance, in the synthesis of 3-amino-4-(2,4,5-trifluorophenyl) butyrate derivatives, 2,4,5-trifluorophenylacetic acid is used as a starting material , suggesting similar approaches might be applicable.

Applications in Research and Development

(2,3,5-Trifluorophenyl)methanamine hydrochloride has various applications, particularly in pharmaceutical research and drug development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound and related fluorinated derivatives are explored for their potential pharmacological activities:

-

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial factors in drug design

-

Similar trifluorophenyl compounds have shown promise in inhibiting serotonin uptake and influencing other neurological functions

-

The compound serves as a valuable building block for more complex bioactive molecules

Related Research Findings

Research involving similar trifluorophenyl derivatives has yielded several notable findings:

-

3-Amino-4-(2,4,5-trifluorophenyl) butyric acid derivatives have demonstrated potential as hypoglycemic agents in type II diabetes research

-

Trifluorophenyl compounds have been investigated as components of soluble epoxide hydrolase (sEH) inhibitors, which are potential drugs for several diseases

-

The specific positioning of fluorine atoms significantly affects the biological activity of these compounds, with distinct structure-activity relationships emerging from research

Table 2: Biological Activities of Related Trifluorophenyl Compounds

Comparison with Similar Fluorinated Compounds

Several structurally related fluorinated compounds share similarities with (2,3,5-Trifluorophenyl)methanamine hydrochloride but differ in key aspects.

Structural Analogs

Table 3: Comparison of (2,3,5-Trifluorophenyl)methanamine hydrochloride with Related Compounds

Structure-Activity Relationships

The positioning of fluorine atoms significantly affects the chemical and biological properties of these compounds:

-

The 2,3,5-trifluoro pattern creates a unique electronic distribution that differs from the 2,3,4-trifluoro arrangement

-

Addition of an N-methyl group (as in N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride) alters the basicity of the amine and may affect binding to biological targets

-

Incorporation of a cyclopropyl group (as in [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride) introduces conformational constraints that can influence receptor interactions

Studies on 2,3,4-trifluorophenyl derivatives in soluble epoxide hydrolase inhibitors have shown that the arrangement of fluorine atoms and the size of the lipophilic unit significantly impact inhibitory potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume